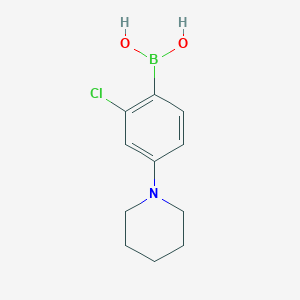
2-Chloro-4-(piperidin-1-YL)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico es un compuesto organoborónico que presenta un grupo ácido borónico unido a un anillo fenilo, que además está sustituido con un átomo de cloro y un anillo de piperidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico generalmente implica la reacción de acoplamiento de Suzuki-Miyaura, que es un método ampliamente utilizado para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto organoborónico en presencia de un catalizador de paladio y una base . Las condiciones generales de reacción incluyen:
Catalizador: Complejos de paladio(0) o paladio(II)
Base: Carbonato de potasio, carbonato de sodio o carbonato de cesio
Disolvente: Tetrahidrofurano (THF), dimetilformamida (DMF) o tolueno
Temperatura: Generalmente entre 50 °C y 100 °C
Métodos de producción industrial
En un entorno industrial, la producción del ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede involucrar reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y una mayor seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo ácido borónico se puede oxidar para formar fenoles u otros derivados que contienen oxígeno.
Reducción: El átomo de cloro se puede reducir para formar el compuesto correspondiente sustituido por hidrógeno.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en presencia de una base.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo ácido borónico puede producir fenoles, mientras que la sustitución del átomo de cloro puede producir varios ácidos fenilborónicos sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Investigado por su potencial como ligando en ensayos biológicos y como herramienta para estudiar los mecanismos enzimáticos.
Medicina: Explorado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la producción de materiales avanzados y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico implica su interacción con objetivos moleculares a través de su grupo ácido borónico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en el diseño de inhibidores enzimáticos y otras moléculas bioactivas. El anillo de piperidina y el átomo de cloro también pueden influir en la afinidad de unión y la especificidad del compuesto para sus objetivos .
Comparación Con Compuestos Similares
El ácido 2-Cloro-4-(piperidin-1-YL)fenilborónico se puede comparar con otros compuestos similares, como:
Ácido 2-(Piperidin-1-yl)fenilborónico: Carece del átomo de cloro, lo que puede afectar su reactividad y propiedades de unión.
Ácido 2-(Piperidin-1-ylsulfonil)fenilborónico: Contiene un grupo sulfonilo en lugar de un átomo de cloro, lo que puede alterar significativamente sus propiedades químicas y aplicaciones
Propiedades
Fórmula molecular |
C11H15BClNO2 |
|---|---|
Peso molecular |
239.51 g/mol |
Nombre IUPAC |
(2-chloro-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 |
Clave InChI |
XXIRGXAUAUCOBO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCCCC2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



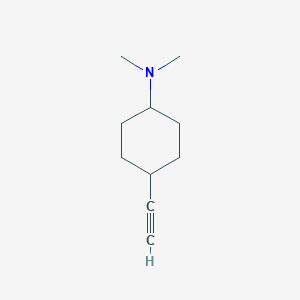
![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

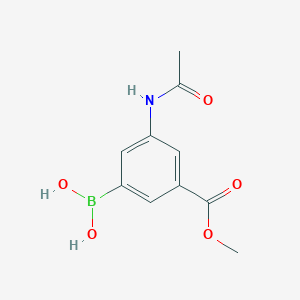
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
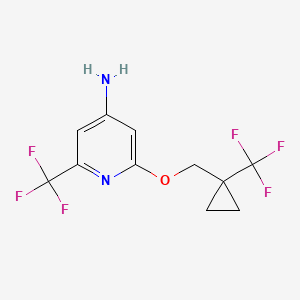
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
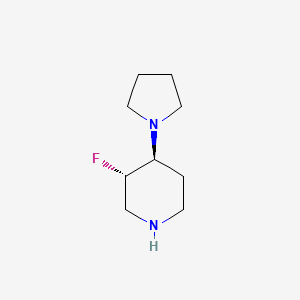
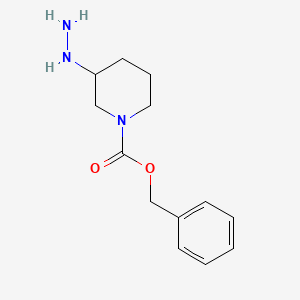
![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
